2-(2-Methoxycarbonylcyclopropyl)acetic acid
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Overview
Description
2-(2-Methoxycarbonylcyclopropyl)acetic acid is an organic compound that features a cyclopropyl ring substituted with a methoxycarbonyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxycarbonylcyclopropyl)acetic acid typically involves the cyclopropanation of an appropriate precursor followed by functional group transformations. One common method includes the reaction of a suitable alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropyl ring. Subsequent esterification and hydrolysis steps yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxycarbonylcyclopropyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2-Methoxycarbonylcyclopropyl)acetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in studies of enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxycarbonylcyclopropyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that include covalent modification of target proteins or inhibition of enzyme activity. Detailed studies on its molecular interactions are ongoing to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylacetic acid: Lacks the methoxycarbonyl group, resulting in different reactivity and applications.
Methoxycarbonylcyclopropane: Does not contain the acetic acid moiety, affecting its chemical behavior and uses.
Uniqueness
2-(2-Methoxycarbonylcyclopropyl)acetic acid is unique due to the presence of both the cyclopropyl ring and the methoxycarbonyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C7H10O4 |
---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
2-(2-methoxycarbonylcyclopropyl)acetic acid |
InChI |
InChI=1S/C7H10O4/c1-11-7(10)5-2-4(5)3-6(8)9/h4-5H,2-3H2,1H3,(H,8,9) |
InChI Key |
FPGQQCQCZAQBBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC1CC(=O)O |
Origin of Product |
United States |
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